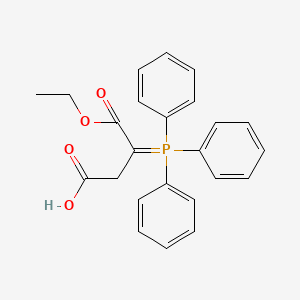
4-ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its molecular formula C24H22O4P and a molecular weight of 405.4 g/mol.
Méthodes De Préparation
The synthesis of 4-ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid typically involves the reaction of ethyl pyruvate with triphenylphosphine. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ylide intermediate. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis is commonly performed using the aforementioned reagents and conditions. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Analyse Des Réactions Chimiques
4-Ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted or functionalized derivatives of the original compound.
Applications De Recherche Scientifique
4-Ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and enzyme activities.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its ability to modulate biochemical pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid involves its ability to act as a ylide, a compound with a positively charged phosphorus atom and a negatively charged carbon atom. This ylide can participate in various chemical reactions, such as the Wittig reaction, where it reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and cellular components to exert its effects.
Comparaison Avec Des Composés Similaires
4-Ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid can be compared with other similar compounds, such as:
4-Methoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in reactivity and physical properties.
4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)-butanoic acid: Another similar compound with a methoxy group, used in similar applications but with distinct reactivity profiles.
Propriétés
Formule moléculaire |
C24H23O4P |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
4-ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid |
InChI |
InChI=1S/C24H23O4P/c1-2-28-24(27)22(18-23(25)26)29(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3,(H,25,26) |
Clé InChI |
FXMXQZFRACBYPA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[4-(2-Amino-ethoxy)-phenyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13721486.png)
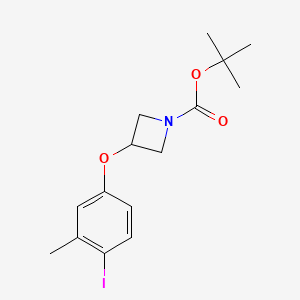
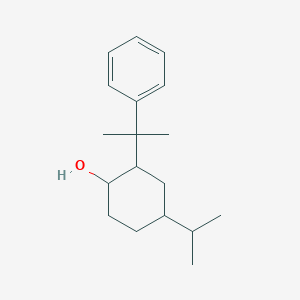

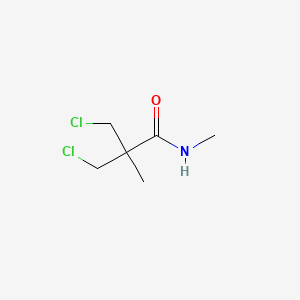
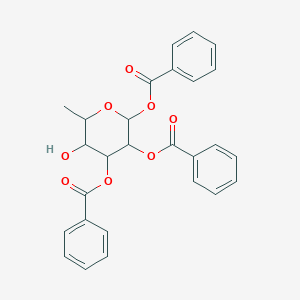
amine](/img/structure/B13721518.png)
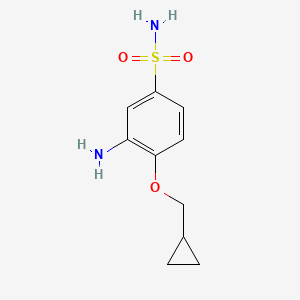
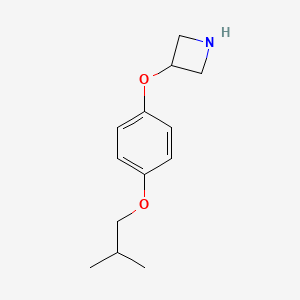
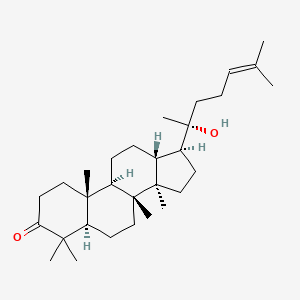
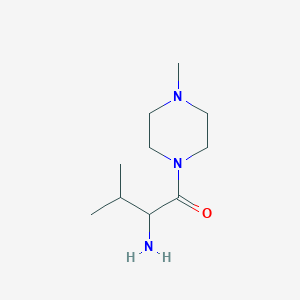
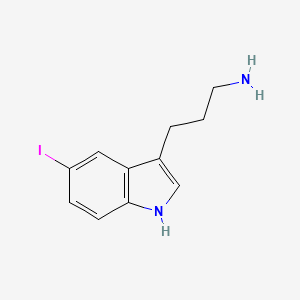
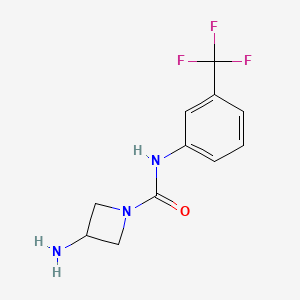
![N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721568.png)
